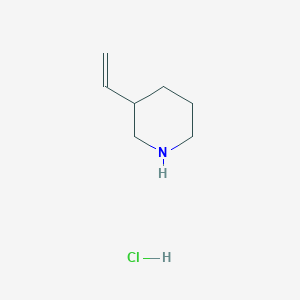

3-Ethenylpiperidine hydrochloride

Description

3-Ethenylpiperidine hydrochloride is a substituted piperidine derivative characterized by an ethenyl (-CH₂CH₂) group at the 3-position of the piperidine ring, combined with a hydrochloride salt. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in modulating biological activity, particularly in central nervous system (CNS) targeting and receptor binding.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7-4-3-5-8-6-7;/h2,7-8H,1,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBVJXWRAKMSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146667-88-1 | |

| Record name | 3-ethenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares 3-ethenylpiperidine hydrochloride with structurally related compounds, focusing on molecular formulas, substituents, and key physicochemical parameters:

Notes:

- Reactivity : The ethenyl group in this compound may undergo addition or polymerization reactions under acidic or oxidative conditions, unlike methyl or aromatic substituents in analogs .

- Solubility: Hydrochloride salts generally enhance water solubility compared to free bases. However, bulky substituents (e.g., 2-methylphenoxy) reduce solubility in aqueous media .

This compound

Limited data exist on its biological activity. However, piperidine derivatives often exhibit CNS activity (e.g., receptor antagonism, neurotransmitter modulation). Safety precautions for handling would align with typical hydrochlorides: use respiratory protection (P95/P1 filters) and avoid skin contact .

Comparisons :

3-Methylpiperidine Hydrochloride :

- Applications : Intermediate in synthesis of analgesics and anticonvulsants.

- Toxicity : Causes skin irritation; requires PPE (gloves, goggles) during handling .

3-(2-Methylphenoxy)piperidine HCl: Hazards: Irritant to eyes and respiratory system. Requires mechanical ventilation in workspaces .

3-Anilinopiperidine HCl: Safety: Non-irritating to skin but requires eye rinsing if exposed. No significant environmental hazards reported .

Ethyl 3-piperidinyl Acetate HCl :

- Stability : Ester groups may hydrolyze in aqueous solutions, affecting shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.